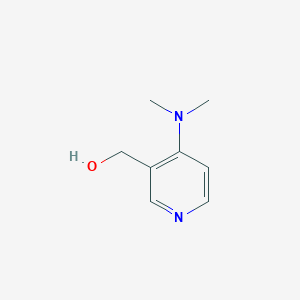

(4-(Dimethylamino)pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

[4-(dimethylamino)pyridin-3-yl]methanol |

InChI |

InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-5-7(8)6-11/h3-5,11H,6H2,1-2H3 |

InChI Key |

OUHWNIORILSMOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Dimethylamino Pyridin 3 Yl Methanol and Its Derivatives

Regioselective Synthesis Strategies for 3-Substituted Pyridine (B92270) Scaffolds

The precise installation of substituents at the 3-position of the 4-(dimethylamino)pyridine ring is a critical challenge in the synthesis of the target compound. Several strategies have been developed to achieve this regioselectivity.

Deprotonation of the pyridine ring, followed by quenching with an electrophile, offers a direct route to functionalized pyridines. The dimethylamino group at the 4-position significantly influences the regioselectivity of this process. Direct C-2 lithiation of 4-(dimethylamino)pyridine (DMAP) has been successfully achieved using BuLi in the presence of Me2N(CH2)2OLi (LiDMAE). nih.govacs.org This approach, however, favors substitution at the C-2 position. To achieve C-3 functionalization, steric hindrance can be employed to direct the deprotonation. For instance, introducing a bulky substituent at the pyridine nitrogen, such as a Me3Si group, can sterically hinder the C-2 position, thereby promoting C-3 lithiation. researchgate.net

| Reagent/Condition | Position of Lithiation | Reference |

| BuLi-LiDMAE | C-2 | nih.govacs.org |

| Introduction of Me3Si group at N-1 followed by lithiation | C-3 | researchgate.net |

This regioselective lithiation at C-3 allows for the introduction of various electrophiles, which can then be further transformed into the desired hydroxymethyl group, providing a pathway to (4-(Dimethylamino)pyridin-3-yl)methanol.

Nucleophilic aromatic substitution (SNAr) reactions on pre-functionalized pyridine rings provide another important avenue for the synthesis of 3-substituted 4-(dimethylamino)pyridines. This strategy typically involves the displacement of a leaving group, such as a halogen, at the 3-position by a nucleophile.

The reaction of 3-halopyridines with dimethylamine (B145610) can be employed to introduce the 4-(dimethylamino) group. However, nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex). stackexchange.comquimicaorganica.org To achieve substitution at the 3-position, the pyridine ring often needs to be activated with strongly electron-withdrawing groups.

A more direct approach involves the reaction of a 3-halo-4-aminopyridine derivative with an appropriate nucleophile. nih.gov For the synthesis of the target compound, a 3-halo-4-chloropyridine could potentially undergo nucleophilic substitution with dimethylamine. A general procedure for the SNAr of aryl fluorides and chlorides with dimethylamine has been developed using hydroxide-assisted decomposition of N,N-dimethylformamide (DMF), which could be applicable to heterocyclic systems. nih.gov

| Substrate | Nucleophile | Conditions | Product | Reference |

| 3-Halo-4-aminopyridines | Acyl chlorides/triethylamine | Intramolecular SNAr | Pyridin-4-yl α-substituted acetamides | nih.gov |

| Aryl fluorides/chlorides | Dimethylamine (from DMF) | Hydroxide-assisted thermal decomposition | Dimethylamino substituted aromatics | nih.gov |

These SNAr strategies provide a versatile platform for introducing the key dimethylamino group and other functionalities onto the pyridine scaffold.

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular scaffolds, including substituted pyridines, in a single step from simple starting materials. researchgate.netbohrium.com These reactions offer significant advantages in terms of atom economy and operational simplicity.

Various MCRs, such as the Hantzsch pyridine synthesis and its modifications, can be utilized to construct the pyridine core with the desired substitution pattern. nih.govacsgcipr.org For instance, a one-pot condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source can lead to the formation of a dihydropyridine, which can then be oxidized to the corresponding pyridine. By carefully selecting the starting materials, it is possible to introduce the precursors for the dimethylamino and hydroxymethyl groups at the appropriate positions.

4-(Dimethylamino)pyridine (DMAP) itself can also act as a catalyst in MCRs to synthesize various heterocyclic compounds, including pyran-annulated systems. researchgate.netresearchgate.net While not directly forming the this compound core, these examples highlight the utility of the DMAP moiety in facilitating complex transformations.

| Reaction Type | Components | Product | Reference |

| Hantzsch-type synthesis | β-keto esters, aldehydes, ammonia source | Substituted pyridines | nih.govacsgcipr.org |

| Sn(IV)-catalyzed MCR | Aldehydes, β-keto esters, anilines, malononitrile | Polysubstituted pyridines | nih.gov |

| MNP-catalyzed MCR | Benzaldehydes, acetophenone (B1666503) derivatives, malononitrile, ammonium (B1175870) acetate | 2-Amino-4,6-diphenylnicotinonitriles | nih.gov |

The development of novel MCRs specifically tailored for the synthesis of 3,4-disubstituted pyridines would provide a highly efficient route to this compound and its derivatives.

Functional Group Interconversion Pathways for the Hydroxymethyl Moiety

Once the 3-substituted 4-(dimethylamino)pyridine scaffold is in place, the final step involves the introduction of the hydroxymethyl group at the 3-position. This is typically achieved through the reduction of a corresponding carbonyl compound.

Reductive amination is a versatile method for the formation of amines from carbonyl compounds and an amine source via an intermediate imine. wikipedia.orglibretexts.org While this method is primarily used to form C-N bonds, it can be adapted to synthesize pyridyl-carbinols. For the synthesis of this compound, a precursor such as 4-(dimethylamino)pyridine-3-carbaldehyde would be required. The reductive amination of aldehydes and ketones can be carried out using various reducing agents, with borane-pyridine being a cost-effective and less toxic alternative to sodium cyanoborohydride. rsc.org

A general procedure for reductive amination involves reacting the carbonyl compound with the amine in the presence of a reducing agent and molecular sieves. sciencemadness.org While direct synthesis of the target alcohol via this method is not typical, the synthesis of N-substituted-3-amino-4-halopyridines via reductive amination has been reported, demonstrating the applicability of this reaction type to substituted pyridines. nih.govnih.gov

| Carbonyl Compound | Amine | Reducing Agent | Product Type | Reference |

| Aldehydes/Ketones | Primary/Secondary Amines | Pyridine-borane | Secondary/Tertiary Amines | rsc.orgsciencemadness.org |

| N-Boc-3-amino-4-halopyridines | Various Aldehydes | Not specified | N-alkylated 3-amino-4-halopyridines | nih.govnih.gov |

A more direct and common approach to installing the hydroxymethyl group is through the reduction of the corresponding pyridine carboxaldehyde. The synthesis of pyridine aldehydes can be achieved through various methods, including the oxidation of pyridyl carbinols or the reduction of cyanopyridines. google.comchemicalbook.com Specifically, 4-(dimethylamino)pyridine-3-carbaldehyde is a key intermediate for the synthesis of this compound.

The reduction of the aldehyde to the primary alcohol can be accomplished using a wide range of reducing agents. Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for this transformation. The choice of reducing agent will depend on the presence of other functional groups in the molecule.

Diastereoselective Ugi reactions of 4-(dimethylamino)-3-pyridine-carboxaldehyde have been explored, which, while not directly producing the target alcohol, demonstrate the reactivity of this key aldehyde intermediate in complex transformations. nih.gov

| Starting Material | Reaction Type | Reagent | Product | Reference |

| 3-Cyanopyridine | Hydrogenation | Palladium/carbon catalyst | 3-Pyridinecarboxaldehyde | chemicalbook.com |

| 2-Picolyl alcohol | Dehydrogenation | Silico-alumino phosphate (B84403) catalyst | Pyridine-2-carboxaldehyde | allindianpatents.com |

| Pyridyl carbinols | Oxidation | MnO2 | Pyridine aldehydes | google.com |

| 4-(Dimethylamino)pyridine-3-carbaldehyde | Reduction | NaBH4 or LiAlH4 | This compound | General Knowledge |

Chemoenzymatic and Asymmetric Synthesis Approaches for Chiral Analogs

The development of chiral analogues of this compound is crucial for their use in asymmetric catalysis. Chemoenzymatic methods, which combine chemical and enzymatic steps, offer an efficient route to enantiomerically pure compounds.

A notable chemoenzymatic approach has been developed for the synthesis of enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines. researchgate.net This process utilizes lipases and oxidoreductases to achieve high optical purity. researchgate.net A key step in this methodology involves the bioreduction of the corresponding ketone precursors, where baker's yeast has been identified as a particularly effective catalyst. researchgate.net The combination of a chemical oxidation followed by an enzymatic reduction provides access to the desired chiral alcohol derivatives. researchgate.net These chiral compounds have demonstrated significant catalytic properties, especially in the stereoselective construction of quaternary carbon centers. researchgate.net

In addition to these specific examples, the broader field of asymmetric synthesis of 4-(dimethylamino)pyridine (DMAP) derivatives provides a foundation for developing chiral analogues of this compound. A variety of novel chiral DMAP derivatives have been synthesized from precursors like 4-chloropyridine, with modifications focused on the 3- and 5-positions of the pyridine ring. bham.ac.uk These synthetic strategies aim to create a diverse library of catalysts with unique stereochemical properties. bham.ac.uk

Furthermore, "planar-chiral" derivatives of DMAP have been developed and proven effective in a range of asymmetric transformations. nih.govscispace.com These catalysts are valuable in processes such as the kinetic resolution of amines and the Staudinger synthesis of β-lactams. nih.gov Axially chiral analogues of DMAP have also been synthesized and utilized as efficient nucleophilic catalysts for the kinetic resolution of secondary alcohols. nih.gov The principles from these syntheses can be adapted to create chiral variants of this compound for applications in enantioselective catalysis. researchgate.net

The following table summarizes selected chemoenzymatic and asymmetric synthesis approaches for chiral DMAP analogs:

| Approach | Key Features | Precursors | Target Analogs | Ref. |

| Chemoenzymatic Synthesis | Chemical oxidation followed by enzymatic reduction with baker's yeast. | 4-chloro-3-acylpyridines | Enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines | researchgate.net |

| Asymmetric Synthesis | Modifications at the 3- and 5-positions of the pyridine ring. | 4-chloropyridine, 3,5-dibromo-4-chloropyridine | Diverse library of chiral DMAP derivatives | bham.ac.uk |

| Planar-Chiral Catalysts | Introduction of planar chirality. | Not specified | Planar-chiral DMAP derivatives | nih.govscispace.com |

| Axially Chiral Catalysts | Creation of axial chirality. | 4-pyridone | Atropisomeric 3-aryl analogues of DMAP | nih.gov |

Green Chemistry Considerations in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound and its derivatives is essential for developing sustainable and environmentally responsible chemical processes. Key considerations include the use of greener solvents, energy-efficient reaction conditions, and waste reduction.

One area of focus is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to be an environmentally friendly method for reactions involving DMAP as a catalyst. researchgate.net This technique often leads to shorter reaction times, higher yields, and can be conducted in greener solvents like ethanol (B145695). researchgate.net Applying microwave heating to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

The choice of solvent is another critical aspect of green synthetic design. The development of reactions in water or other environmentally benign solvents is a primary goal. mdpi.com For the synthesis of DMAP derivatives, exploring aqueous conditions or solvent-free reactions could significantly reduce the environmental impact. nih.gov For instance, the amination of chloropyridine precursors, a key step in DMAP synthesis, has been carried out using aqueous dimethylamine solutions, which can be a greener alternative to organic solvents. arkat-usa.orgcore.ac.uk

The following table outlines key green chemistry considerations applicable to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Alternative Energy Sources | Use of microwave irradiation. | Reduced reaction times, lower energy consumption. mdpi.com |

| Greener Solvents | Employing water or ethanol as reaction media; exploring solvent-free conditions. | Reduced volatile organic compound (VOC) emissions, lower toxicity. researchgate.netnih.gov |

| Atom Economy | Designing one-pot or cascade reactions. | Minimized waste, increased efficiency. researchgate.net |

| Renewable Feedstocks | Investigating bio-based starting materials. | Reduced reliance on fossil fuels. |

Continuous Flow Synthesis Adaptations for Scalability

For the large-scale production of this compound, adapting synthetic routes to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and yield.

While specific continuous flow syntheses for this compound are not extensively detailed in the literature, the principles can be extrapolated from related processes. For example, DMAP has been successfully used as an additive in continuous-flow hydrogenation reactions, demonstrating its compatibility with this technology. mdpi.com In such systems, parameters like liquid flow rate and temperature are optimized to maximize conversion and selectivity. mdpi.com

The development of hybrid flow-batch models can also be a practical approach for scaling up the synthesis of related compounds like 2-(dimethylamino)-6-methylpyridin-4-ol. researchgate.net This approach combines the benefits of both batch and flow processing. Furthermore, continuous processes have been developed for the preparation of DMAP itself, aiming to simplify operations and shorten reaction times compared to traditional batch methods. google.com These adaptations often involve the direct addition of reagents into the flow system, avoiding the isolation of intermediates. google.com

Key parameters to consider when adapting the synthesis of this compound to a continuous flow system include:

Reactor Design: The choice of reactor type (e.g., packed-bed, microreactor) will depend on the specific reaction conditions, such as the use of solid-supported catalysts or reagents.

Solvent Selection: The solvent must be compatible with the flow system and allow for efficient dissolution of reagents and products.

Parameter Optimization: Systematic optimization of flow rate, temperature, pressure, and reagent stoichiometry is crucial for achieving high yield and purity.

Downstream Processing: Integration of in-line purification and separation techniques can lead to a fully continuous and automated manufacturing process.

The following table highlights key considerations for adapting the synthesis to a continuous flow process:

| Parameter | Consideration | Impact on Scalability |

| Flow Rate | Controls residence time in the reactor. | Higher throughput and productivity. |

| Temperature | Precise control can improve selectivity and reaction rate. | Enhanced safety and consistency. |

| Pressure | Can be used to increase reaction rates and prevent solvent boiling. | Enables reactions at higher temperatures. |

| Reagent Concentration | Affects reaction kinetics and product purity. | Optimization is key for efficient and clean reactions. |

Reaction Chemistry and Mechanistic Investigations of 4 Dimethylamino Pyridin 3 Yl Methanol

Role in Nucleophilic Catalysis

(4-(Dimethylamino)pyridin-3-yl)methanol, as a derivative of 4-(dimethylamino)pyridine (DMAP), is anticipated to exhibit strong nucleophilic catalytic activity. The high nucleophilicity of the pyridine (B92270) nitrogen, enhanced by the electron-donating dimethylamino group, is the cornerstone of its catalytic prowess in numerous organic reactions.

Acylation and Esterification Catalytic Cycles

The catalytic role of DMAP and its derivatives in acylation and esterification reactions is well-established. The generally accepted mechanism for DMAP-catalyzed acylation, for instance with acetic anhydride (B1165640), involves a nucleophilic catalysis pathway. The catalytic cycle commences with the attack of the highly nucleophilic pyridine nitrogen of the DMAP derivative on one of the carbonyl carbons of the anhydride. This initial step leads to the formation of a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack than the anhydride itself.

In the subsequent step, the alcohol substrate attacks the carbonyl carbon of the N-acylpyridinium species. This is typically the rate-determining step of the reaction. The transfer of the acyl group to the alcohol results in the formation of the desired ester product and the protonated form of the DMAP catalyst. An auxiliary base, such as triethylamine, is often employed to regenerate the catalytically active neutral DMAP derivative, thus completing the catalytic cycle. Theoretical and experimental studies have provided strong support for this nucleophilic catalysis mechanism over a competing base-catalyzed pathway.

The efficiency of this catalytic cycle is highlighted by the significant rate enhancements observed in the presence of DMAP, often several orders of magnitude greater than uncatalyzed reactions or those catalyzed by pyridine alone.

Mechanistic Aspects of Silylation Reactions

Derivatives of 4-(dimethylamino)pyridine are also effective catalysts for the silylation of alcohols, a crucial protecting group strategy in organic synthesis. The mechanism of DMAP-catalyzed silylation is believed to proceed through a similar nucleophilic catalysis pathway. The catalyst activates the silylating agent, such as a silyl (B83357) chloride, by forming a highly reactive silylpyridinium intermediate. This intermediate is then readily attacked by the alcohol, leading to the formation of the silyl ether and the protonated catalyst, which is subsequently neutralized to regenerate the active catalyst. The presence of the hydroxymethyl group in this compound could potentially influence the catalytic activity or selectivity in silylation reactions through intramolecular interactions, although specific studies on this aspect are not widely available.

Catalytic Activity in C-C and C-X Bond Forming Reactions

The catalytic utility of the DMAP framework extends to various carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. One of the most prominent examples is the Baylis-Hillman reaction, which involves the coupling of an aldehyde and an activated alkene. wikipedia.orgfgcu.edunih.gov DMAP is known to be an effective catalyst for this reaction, often exhibiting superior performance compared to other amine catalysts like DABCO in certain applications. nih.gov The proposed mechanism involves the nucleophilic addition of DMAP to the activated alkene, forming a zwitterionic intermediate that then adds to the aldehyde. Subsequent elimination of the catalyst furnishes the desired allylic alcohol product.

While the catalytic activity of the parent DMAP in the Baylis-Hillman reaction is well-documented, specific studies detailing the performance of this compound in this transformation are limited. However, it is reasonable to extrapolate that it would also serve as a competent catalyst. Furthermore, DMAP and its derivatives have been employed in other C-C bond-forming reactions, such as the cyanosilylation of aldehydes and ketones, and as a component of catalytic systems for various cross-coupling reactions. The hydroxymethyl substituent in this compound could potentially be leveraged to create bidentate ligands for metal-catalyzed C-X bond-forming reactions, although this remains an area for further exploration.

Stereochemical Control in Organocatalytic Transformations

The development of chiral derivatives of 4-(dimethylamino)pyridine has been a significant focus in the field of asymmetric organocatalysis. By introducing chirality into the DMAP scaffold, researchers have been able to achieve high levels of stereochemical control in a variety of reactions, including acylations, alcohol resolutions, and cycloadditions. nih.govresearchgate.netscispace.com

The strategic placement of chiral substituents on the pyridine ring allows for the creation of a chiral pocket around the catalytically active nitrogen atom. This chiral environment can then differentiate between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. Planar-chiral and axially chiral DMAP derivatives have proven to be particularly effective in this regard. nih.govresearchgate.netscispace.com

This compound serves as a valuable precursor for the synthesis of chiral DMAP derivatives. The hydroxymethyl group can be a handle for the introduction of various chiral auxiliaries or for the construction of more complex chiral architectures. For instance, the corresponding aldehyde, 4-(dimethylamino)-3-pyridinecarboxaldehyde, has been utilized in diastereoselective Ugi reactions with α-amino acids to generate novel chiral DMAP derivatives. mdpi.comnih.gov These newly synthesized chiral catalysts have shown promise in the kinetic resolution of secondary alcohols. mdpi.comnih.gov

Intramolecular and Intermolecular Cyclization Reactions

While the role of DMAP as a catalyst in acylation and other intermolecular reactions is well-established, its application in mediating cyclization reactions is also of significant interest. DMAP can facilitate intramolecular cyclizations by activating a functional group within a molecule, bringing it into proximity with another reactive site to promote ring formation. For instance, DMAP is known to catalyze the Dakin-West reaction, which involves the transformation of an α-amino acid into an α-acetylamino ketone, a process that can involve a cyclized intermediate. researchgate.net

In the context of this compound, its bifunctional nature, possessing both a nucleophilic catalytic site and a hydroxyl group, presents intriguing possibilities for its involvement in intramolecular or intermolecular cyclization processes. The hydroxyl group could participate in the reaction as a nucleophile or as a directing group, potentially leading to novel cyclization pathways. However, specific examples of intramolecular or intermolecular cyclization reactions directly catalyzed or mediated by this compound are not extensively reported in the current literature. A study on the synthesis of 6-azaindoles via an electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines provides an example of cyclization in a related pyridine system, although it does not directly involve the title compound. chemrxiv.org

Functional Group Transformations of the Pyridine and Pendant Moieties

The chemical structure of this compound allows for a range of functional group transformations on both the pyridine ring and the pendant hydroxymethyl and dimethylamino groups.

The pyridine nitrogen, being the most nucleophilic site, is susceptible to reactions with electrophiles. vaia.com For example, it can be alkylated or acylated, leading to the formation of pyridinium (B92312) salts. These transformations can modulate the electronic properties and catalytic activity of the molecule.

The dimethylamino group can also undergo chemical modification. For instance, it can be oxidized or participate in reactions that alter the substitution pattern at the nitrogen atom.

The hydroxymethyl group at the 3-position is a versatile functional handle that can be subjected to a variety of transformations. It can be oxidized to the corresponding aldehyde, 4-(dimethylamino)-3-pyridinecarboxaldehyde, a key intermediate for the synthesis of more complex DMAP derivatives, as demonstrated in the aforementioned Ugi reactions. mdpi.comnih.gov Further oxidation would yield the corresponding carboxylic acid. The hydroxyl group can also be converted into other functional groups, such as halides or ethers, providing access to a wider range of substituted DMAP analogues. For example, etherification would allow for the introduction of various alkyl or aryl groups, which could be used to fine-tune the steric and electronic properties of the molecule for specific catalytic applications.

Oxidation Reactions of the Methanol (B129727) Group

The primary alcohol functionality in this compound is susceptible to oxidation to yield the corresponding aldehyde, 4-(dimethylamino)pyridine-3-carbaldehyde. This transformation is a crucial step in the synthesis of various derivatives and is often accomplished using selective oxidizing agents to prevent over-oxidation to the carboxylic acid or reaction with the electron-rich pyridine ring.

One of the most commonly employed reagents for this purpose is manganese dioxide (MnO₂). MnO₂ is a mild and selective oxidant, particularly effective for the oxidation of allylic and benzylic alcohols. acs.orgnih.govacs.orgnih.gov The reaction is heterogeneous, occurring on the surface of the MnO₂ particles, and is believed to proceed through a radical mechanism. nih.gov The reaction conditions typically involve stirring the alcohol with an excess of activated MnO₂ in an inert solvent, such as dichloromethane (B109758) or chloroform, at room temperature.

The proposed mechanism for the MnO₂ oxidation of alcohols involves the following steps:

Adsorption of the alcohol onto the surface of MnO₂.

Formation of a coordinate complex between the alcohol and a manganese(IV) center.

Homolytic cleavage of a C-H bond of the hydroxymethyl group, facilitated by the manganese species, to form a radical intermediate.

Further oxidation of the intermediate to the aldehyde, with the concomitant reduction of Mn(IV) to a lower oxidation state.

Desorption of the aldehyde product from the manganese dioxide surface.

The efficiency of the oxidation can be influenced by the method of preparation and the activation of the manganese dioxide. acs.org The reaction is generally clean and provides good yields of the desired aldehyde, making it a preferred method for this transformation. The successful synthesis of 4-(dimethylamino)pyridine-3-carbaldehyde via the oxidation of this compound has been reported in the literature, underscoring the viability of this reaction. researchgate.net

Table 1: Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature | Product |

| Manganese Dioxide (MnO₂) | Dichloromethane | Room Temp. | 4-(Dimethylamino)pyridine-3-carbaldehyde |

| Manganese Dioxide (MnO₂) | Chloroform | Room Temp. | 4-(Dimethylamino)pyridine-3-carbaldehyde |

Halogenation of Pyridine Methanols

The conversion of the hydroxyl group of pyridine methanols to a halogen atom is a fundamental transformation that opens up avenues for a variety of subsequent nucleophilic substitution reactions. For this compound, this halogenation would typically yield 3-(halomethyl)-N,N-dimethylpyridin-4-amine. Thionyl chloride (SOCl₂) is a common and effective reagent for the chlorination of alcohols, including those attached to heterocyclic rings. researchgate.netnih.gov

The reaction of an alcohol with thionyl chloride in the presence of a base like pyridine proceeds through the formation of a chlorosulfite intermediate. The chloride ion, either from the thionyl chloride itself or from the pyridinium hydrochloride formed, then acts as a nucleophile, displacing the chlorosulfite group in an Sₙ2 reaction to afford the corresponding alkyl chloride. researchgate.net The presence of pyridine is crucial as it neutralizes the HCl generated during the reaction, preventing potential side reactions. rsc.org

A plausible reaction scheme for the chlorination of this compound with thionyl chloride is as follows:

The hydroxyl group of this compound attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form an intermediate.

Pyridine abstracts the proton from the positively charged oxygen, leading to the formation of the chlorosulfite ester.

A chloride ion then attacks the carbon of the chloromethyl group in an Sₙ2 fashion, leading to the formation of 3-(chloromethyl)-N,N-dimethylpyridin-4-amine, sulfur dioxide, and another chloride ion.

While direct experimental data for the halogenation of this compound is not extensively reported, the general reactivity of pyridine methanols suggests that this transformation is synthetically accessible. nih.gov Alternative halogenating agents, such as phosphorus tribromide (PBr₃) for bromination, could also be employed.

Table 2: Halogenation of Pyridine Methanols

| Reagent | Product Type | General Mechanism |

| Thionyl Chloride (SOCl₂) | Chloroalkane | Formation of chlorosulfite intermediate, Sₙ2 displacement |

| Phosphorus Tribromide (PBr₃) | Bromoalkane | Formation of phosphite (B83602) ester, Sₙ2 displacement |

| Tosyl Chloride (TsCl) / LiCl | Chloroalkane | Tosylation followed by nucleophilic substitution |

Derivatization at the Dimethylamino Group

The dimethylamino group at the 4-position of the pyridine ring is a key site for derivatization, influencing the electronic properties and reactivity of the molecule. Several reactions can be envisaged at this position, drawing parallels from the well-studied chemistry of 4-(dimethylamino)pyridine (DMAP). acs.org

Quaternization: The nitrogen atom of the dimethylamino group, being a tertiary amine, can readily undergo quaternization upon reaction with alkyl halides. For instance, treatment of this compound with an alkyl halide such as methyl iodide would be expected to yield a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic characteristics. acs.org

N-Oxide Formation: The pyridine nitrogen in DMAP is known to be susceptible to oxidation to form the corresponding N-oxide. acs.org Similarly, the pyridine nitrogen in this compound can be oxidized using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to furnish the corresponding N-oxide. This transformation modifies the electronic nature of the pyridine ring, making it more electron-deficient.

Electrophilic Substitution on the Pyridine Ring: The powerful electron-donating nature of the dimethylamino group activates the pyridine ring towards electrophilic aromatic substitution. In the case of DMAP, nitration has been shown to occur at the 3-position. acs.org For this compound, the 3-position is already substituted. However, the activating effect of the dimethylamino group would still influence the regioselectivity of any potential electrophilic attack on the available ring positions.

Table 3: Derivatization Reactions at the Dimethylamino Group and Pyridine Ring

| Reaction Type | Reagent(s) | Expected Product/Modification |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary ammonium salt at the dimethylamino nitrogen |

| N-Oxide Formation | Peroxy Acid (e.g., m-CPBA) | N-oxide at the pyridine nitrogen |

| Electrophilic Nitration | Nitrating Mixture (HNO₃/H₂SO₄) | Introduction of a nitro group onto the pyridine ring |

Investigations into Electron Transfer and Redox Properties

The electron-rich nature of this compound, arising from the strong electron-donating dimethylamino group, imparts it with interesting electron transfer and redox properties. While specific electrochemical studies on this exact molecule are limited, the extensive research on 4-(dimethylamino)pyridine (DMAP) provides a solid foundation for understanding its likely behavior. nih.govnih.gov

The redox properties of DMAP and its derivatives have been explored, revealing their capacity to act as neutral organic electron donors. nih.govnih.gov The oxidation of these compounds typically involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is expected to have significant contribution from the dimethylamino group and the pyridine π-system. The stability of the resulting radical cation is a key factor in determining the oxidation potential.

Cyclic voltammetry is a powerful technique to probe the redox behavior of such molecules. For DMAP, electrochemical studies have shown that its adsorption and orientation on electrode surfaces are highly dependent on the electrode potential and the pH of the electrolyte. acs.orgnih.govacs.org At certain potentials, DMAP can be oxidized, and the reversibility of this process provides information about the stability of the generated radical cation.

Further investigations, such as detailed cyclic voltammetry studies, would be necessary to precisely quantify the redox potentials and to elucidate the mechanism of electron transfer for this compound. Such studies would also shed light on the stability and reactivity of its corresponding radical cation.

Table 4: Expected Redox Properties of this compound based on DMAP studies

| Property | Expected Behavior | Influencing Factors |

| Electron Donor Character | Expected to act as a neutral organic electron donor. | Electron-rich nature of the 4-(dimethylamino)pyridine core. |

| Oxidation Potential | Anodic oxidation to form a radical cation is anticipated. The potential would be comparable to, but slightly different from, that of DMAP. | The electronic effect of the 3-methanol substituent. |

| Electrochemical Behavior | Adsorption and orientation on electrode surfaces are likely to be potential and pH-dependent. | Interaction of the pyridine nitrogen and dimethylamino group with the electrode surface. |

Stereochemistry and Asymmetric Synthesis Involving 4 Dimethylamino Pyridin 3 Yl Methanol Derivatives

Design and Synthesis of Chiral (4-(Dimethylamino)pyridin-3-yl)methanol Analogs

The synthesis of chiral analogs of this compound has been approached through several innovative strategies, including diastereoselective multicomponent reactions and chemoenzymatic methods. These approaches aim to introduce stereogenic centers that can effectively influence the stereochemical outcome of catalyzed reactions.

Another successful approach is the chemoenzymatic synthesis of enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines. researchgate.net This method employs enzymes, such as lipases and oxidoreductases, for the key stereoselective steps. For instance, baker's yeast has been effectively used for the bioreduction of corresponding ketones to produce optically active 4-chloro precursors, which are then converted to the final DMAP derivatives. researchgate.net

Axially chiral analogs of DMAP have also been developed. A concise seven-step synthesis has been reported for atropisomeric 3-aryl analogues of DMAP starting from 4-pyridone. nih.govfigshare.com These molecules possess a chiral axis and have demonstrated high efficiency as nucleophilic catalysts.

The table below summarizes various synthetic approaches to chiral DMAP analogs.

| Synthesis Strategy | Key Reactants/Method | Type of Chirality | Reference(s) |

| Diastereoselective Ugi Reaction | 4-(dimethylamino)-3-pyridine-carboxaldehyde, α-amino acids, tert-butyl isocyanide | Central | semanticscholar.orgnih.gov |

| Chemoenzymatic Synthesis | Chemical oxidation followed by enzymatic (baker's yeast) reduction | Central | researchgate.net |

| Axially Chiral Synthesis | Multi-step synthesis from 4-pyridone | Axial | nih.govfigshare.com |

Applications in Kinetic Resolution of Racemic Alcohols

Chiral derivatives of this compound and its analogs have proven to be powerful catalysts for the kinetic resolution of racemic secondary alcohols. nih.govelsevierpure.com This process involves the selective acylation of one enantiomer of the alcohol, allowing for the separation of the two enantiomers.

Axially chiral 3-aryl DMAP analogs have been shown to be efficient nucleophilic catalysts for the kinetic resolution of a range of secondary alcohols, achieving stereoselectivity factors (s) from 8.9 to 29. nih.gov Similarly, planar-chiral ferrocene-based DMAP derivatives have been used for the kinetic resolution of racemic β-hydroxy esters with excellent selectivities (up to s = 107) and high enantiomeric excesses (up to 99% ee). researchgate.net A detailed mechanistic investigation, including computational and kinetic analysis, of the acetylation of 1-phenylethanol (B42297) with acetic anhydride (B1165640) catalyzed by a planar chiral DMAP catalyst has been conducted. nih.gov

The efficiency of these catalysts is often attributed to the formation of a chiral acylpyridinium intermediate, which then selectively reacts with one enantiomer of the racemic alcohol. The following table presents selected examples of kinetic resolutions catalyzed by chiral DMAP derivatives.

| Catalyst Type | Racemic Substrate | Acylating Agent | Stereoselectivity (s) | Reference(s) |

| Axially Chiral 3-Aryl DMAP | Secondary Alcohols | Not specified | 8.9 - 29 | nih.gov |

| Planar Chiral Ferrocene-based DMAP | β-Hydroxy Esters | Acetic Anhydride | up to 107 | researchgate.net |

| (R)-Benzotetramisole | Racemic Benzylic Alcohols | Pyridine-3-carboxylic anhydride | High enantiomeric excesses | elsevierpure.com |

Diastereoselective Ugi Reactions for Substituted DMAP Derivatives

The results of diastereoselective Ugi reactions for the synthesis of DMAP derivatives are summarized in the table below.

| DMAP Aldehyde | α-Amino Acid | Diastereoselectivity (d.r.) | Reference(s) |

| 4-(dimethylamino)-3-pyridine-carboxaldehyde | L-Valine | 84:16 | nih.gov |

| 4-(dimethylamino)-3-pyridine-carboxaldehyde | Various | Moderate to High | semanticscholar.orgdoaj.orgelsevierpure.comdntb.gov.ua |

| 4-(dimethylamino)-2-pyridine-carboxaldehyde | Various | Low | semanticscholar.orgnih.govdoaj.orgdntb.gov.ua |

Enantioselective Catalysis in Complex Organic Reactions

Beyond kinetic resolutions, chiral this compound derivatives and their analogs are effective catalysts in a range of enantioselective transformations, contributing to the synthesis of complex organic molecules. These catalysts have been particularly noted for their ability to facilitate the stereoselective construction of quaternary carbon centers. researchgate.net

Enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines, synthesized via chemoenzymatic routes, have demonstrated important catalytic properties in such applications. researchgate.net Axially chiral DMAP analogs have also been successfully employed in nonenzymatic enantioselective acylations. nih.govfigshare.com The development of these catalysts opens avenues for the asymmetric synthesis of a wide array of chiral building blocks. researchgate.net The versatility of these chiral nucleophilic catalysts makes them valuable tools in modern organic synthesis.

Computational and Theoretical Chemistry Studies of 4 Dimethylamino Pyridin 3 Yl Methanol

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)5.2. Quantum Chemical Calculations (DFT, B3LYP, CASSCF) for Ground and Excited States5.3. Conformational Analysis and Potential Energy Surfaces5.4. Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis5.5. Modeling of Reaction Mechanisms and Transition States5.6. Investigation of Solvent Effects using Continuum Models (PCM)5.7. Hirshfeld Surface Analysis and Intermolecular Interactions

While computational studies are prevalent for the related and widely used catalyst 4-(Dimethylamino)pyridine (DMAP), this body of research does not extend to the specific derivative, (4-(Dimethylamino)pyridin-3-yl)methanol. The presence of the hydroxymethyl group at the 3-position of the pyridine (B92270) ring introduces significant structural and electronic differences, making direct extrapolation of data from DMAP scientifically unsound.

The lack of available data underscores a gap in the current chemical literature and presents an opportunity for future research. Computational investigations into this compound could provide valuable insights into its properties and potential applications, drawing comparisons to its well-studied analogues.

Supramolecular Assembly and Material Science Applications of 4 Dimethylamino Pyridin 3 Yl Methanol Derivatives

Crystal Engineering and Design of Solid-State Architectures

The principles of crystal engineering, which involve the rational design of crystalline solids with desired properties, can be readily applied to derivatives of (4-(Dimethylamino)pyridin-3-yl)methanol. The presence of multiple functional groups—the basic pyridine (B92270) nitrogen, the dimethylamino group, and the hydroxymethyl group—offers a rich landscape for the formation of predictable and robust supramolecular synthons.

The pyridine nitrogen is a strong hydrogen bond acceptor, readily forming N-H···N or O-H···N interactions. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, participating in O-H···O or O-H···N hydrogen bonds. These interactions are fundamental in directing the self-assembly of molecules into one-, two-, or three-dimensional networks. For instance, in the crystal structures of related oxime-substituted pyridines, a dominant head-to-tail O–H⋯N interaction between the oxime O–H and the pyridine nitrogen atom leads to the formation of infinite chains. psu.edursc.orgrsc.org These chains are further crosslinked by weaker C–H⋯N or C–H⋯O hydrogen bonds to form more complex architectures. psu.edursc.orgrsc.org

The formation of co-crystals is a powerful strategy in crystal engineering. The basicity of the 4-(dimethylamino)pyridine moiety makes it an excellent candidate for forming salts or co-crystals with various acidic co-formers. In a co-crystal of 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate with a neutral DMAP molecule, a layered structure is observed. nih.goviucr.orgbohrium.com The layers are held together by a combination of N—H⋯N, O—H⋯O, and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions. nih.goviucr.orgbohrium.com This demonstrates the potential for creating highly organized solid-state structures.

| Compound/Co-crystal | Key Intermolecular Interactions | Resulting Supramolecular Motif |

| Oxime-substituted pyridines | O–H⋯N (dominant), C–H⋯N, C–H⋯O | Infinite 1D chains, crosslinked into 2D or 3D assemblies |

| 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine | N—H⋯N, O—H⋯O, C—H⋯O, C—H⋯π | Layered structure with alternating cation and anion layers |

| 4-substituted benzoic acid and 4-substituted pyridine co-crystals | Acid-pyridine heterosynthon (primary), various secondary interactions | Diverse range of supramolecular architectures |

Exploration of Non-Covalent Interactions in Self-Assembly

The self-assembly of this compound derivatives is governed by a variety of non-covalent interactions. While hydrogen bonding is a primary directional force, other weaker interactions such as C-H···π, π-π stacking, and electrostatic interactions are also crucial in stabilizing the resulting supramolecular structures.

The study of salts formed between 4-dimethylaminopyridine (B28879) and various organic acids has provided significant insight into the interplay of different non-covalent forces. researchgate.net In these systems, the primary interaction is the charge-assisted N-H···O hydrogen bond. However, a detailed analysis of the crystal packing reveals a host of other interactions, including C-H···O, C-H···π, and even halogen bonds, which contribute to the formation of complex 3D structures. researchgate.net The combination of these weak non-covalent interactions can lead to the formation of specific homo or hetero supramolecular synthons. researchgate.net

A structural analysis of N-acetylated 4-(dimethylamino)pyridine salts, which are key intermediates in catalysis, has shown the formation of tight ion pairs stabilized by dynamic hydrogen-bonding interactions. researchgate.net Computational studies, such as Hirshfeld surface analysis, have been employed to visualize and quantify these non-covalent interactions, providing a deeper understanding of the forces driving the self-assembly process. chemicalbook.com

| Interaction Type | Description | Example from DMAP Derivatives |

| Hydrogen Bonding | Strong, directional interaction involving a hydrogen atom and an electronegative atom (O, N). | N-H···O, O-H···O, N-H···N, C-H···O |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Observed in various co-crystals of DMAP. |

| C-H···π Interactions | Weak hydrogen bond between a C-H group and a π-system. | C—H⋯π(arene) interactions in a DMAP-borane adduct. researchgate.net |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | Can be present in co-crystals with halogenated organic acids. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Important in the formation of salts and co-crystals. |

Development as Building Blocks for Advanced Functional Materials

The versatile chemical nature of this compound and its derivatives makes them promising building blocks for the creation of advanced functional materials. Their ability to participate in a variety of chemical reactions and non-covalent interactions allows for their incorporation into polymers, metal-organic frameworks (MOFs), and other complex architectures.

Derivatives of 4-aminopyridine (B3432731) have been explored for the development of more potent analogues for various applications, indicating the tunability of this chemical scaffold. nih.gov The introduction of functional groups, such as the hydroxymethyl group, can be used to covalently link these molecules into larger structures. For instance, polymer-bound DMAP is commercially available and used as a recyclable catalyst. sigmaaldrich.com This demonstrates the feasibility of incorporating the this compound moiety into a polymer backbone or as a pendant group to impart specific catalytic or binding properties to the material.

Furthermore, the ability of DMAP to form charge-transfer complexes with electron acceptors opens up possibilities for the development of electronic materials. nih.govresearchgate.net The electronic properties of such materials can be tuned by modifying the donor and acceptor molecules. The presence of the hydroxymethyl group on the this compound core provides a handle for further functionalization to optimize these electronic properties.

Applications in Sensor Development (if chemically mediated)

The development of chemically mediated sensors based on this compound derivatives is a largely unexplored area. However, the inherent properties of this molecule suggest several potential avenues for sensor design.

The basicity of the 4-(dimethylamino)pyridine moiety makes it sensitive to changes in pH. This property could be harnessed to develop colorimetric or fluorescent pH sensors. Protonation of the pyridine nitrogen would alter the electronic structure of the molecule, leading to a change in its spectroscopic properties.

The ability of the pyridine nitrogen and the hydroxymethyl group to coordinate with metal ions could be exploited for the development of metal ion sensors. The binding of a specific metal ion could result in a measurable optical or electrochemical signal. The selectivity of the sensor could be tuned by modifying the structure of the ligand to favor coordination with a particular metal ion.

Furthermore, the formation of charge-transfer complexes could be utilized in the design of sensors for specific electron-deficient molecules. The interaction of the this compound derivative (as the electron donor) with an analyte (as the electron acceptor) could generate a new absorption band in the UV-Vis spectrum, allowing for the detection and quantification of the analyte.

While these potential applications are currently speculative, they are based on the well-established chemical principles governing the behavior of 4-dimethylaminopyridine and related compounds. Further research is needed to synthesize and characterize sensors based on this compound and to evaluate their performance.

Advanced Analytical Characterization Techniques for Mechanistic Elucidation and Structural Confirmation

Spectroscopic Methodologies in Reaction Pathway Analysis (e.g., real-time NMR, in-situ IR)

Spectroscopic methods that allow for real-time or in-situ analysis are invaluable for understanding the dynamic processes of a chemical reaction. They provide mechanistic insights by detecting transient intermediates and tracking the concentration changes of reactants and products over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy is a powerful tool for studying the kinetics and mechanism of reactions involving 4-(Dimethylamino)pyridine (DMAP) derivatives. wikipedia.org For instance, in DMAP-catalyzed acylation reactions, NMR can be used to observe the formation of the key N-acylpyridinium intermediate. nih.gov The chemical shifts of the protons on the pyridine (B92270) ring are sensitive to the electronic environment, and the formation of a positively charged intermediate leads to significant downfield shifts. Variable-temperature NMR experiments have been employed to determine the thermodynamic parameters of the equilibrium process in the formation of acylpyridinium carboxylates. researchgate.net Studies on DMAP derivatives have also used NMR to investigate phenomena such as temperature-sensitive protonation. For example, one study found that a DMAP derivative showed minimal protonation on the dimethylamino group at 30 °C in a superacid system, but decreasing the temperature to -70 °C resulted in complete protonation, a change that was monitored and quantified by NMR. rsc.org

Infrared (IR) Spectroscopy: In-situ IR spectroscopy monitors reactions by tracking changes in the vibrational frequencies of functional groups. In reactions involving "(4-(Dimethylamino)pyridin-3-yl)methanol," this technique can follow the consumption of the alcohol's O-H stretching band and the appearance of new bands corresponding to the product, such as the C=O stretch of an ester. In studies of related compounds like 4-dimethylaminobenzonitrile, time-resolved IR spectroscopy has been used to directly observe the formation of hydrogen-bonded intramolecular charge-transfer (ICT) states by monitoring the C≡N stretching vibration. researchgate.net This approach allows for the detection of short-lived intermediates and provides insight into solvent-solute interactions and reaction dynamics. The formation of N-acetyl-DMAP salts, which are key intermediates in acetylation reactions, has been studied using variable temperature matrix IR spectroscopy, providing clear evidence for their structure and stabilization through hydrogen bonding. researchgate.net

X-ray Crystallography for Precise Molecular Geometry Determination of Reaction Products and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal structural proof for reaction products and can be used to characterize stable intermediates, offering insights into bond lengths, bond angles, and intermolecular interactions.

The molecular geometry of DMAP and its derivatives has been extensively studied through single-crystal X-ray diffraction. These analyses have confirmed the structure of catalytically active species and reaction products. researchgate.net For example, the crystal structure of an adduct between DMAP and 4-methoxyphenylborane revealed that the dimethylamino group is nearly coplanar with the pyridine ring, which is consistent with the nitrogen's lone pair participating in π-donation into the aromatic system. nih.govresearchgate.net Similarly, the crystal structure of 4-(dimethylamino)pyridinium (B8497252) cis-diaquabis(oxalato-κO,O′)ferrate(III) hemihydrate showed a distorted octahedral coordination environment for the iron ion and detailed the extensive hydrogen-bonding network connecting the components. researchgate.net

These studies provide precise geometric data, which is crucial for understanding steric and electronic effects that influence reactivity.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H19BN2O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.3538 (6) |

| b (Å) | 18.7727 (10) |

| c (Å) | 23.4056 (12) |

| Temperature (K) | 173 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of compounds and for identifying reaction products and intermediates. It is highly sensitive and can provide structural information through fragmentation analysis.

In the context of reactions involving "this compound," MS can be used to confirm the mass of the final product, thus verifying that the desired transformation has occurred. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for analyzing volatile reaction components, providing both separation and mass identification. nih.govresearchgate.net The NIST WebBook contains electron ionization mass spectra for the parent compound, N,N-dimethyl-4-pyridinamine, which serves as a reference for identifying this structural motif in reaction products. nist.gov

Electrospray ionization (ESI-MS) is particularly useful for analyzing less volatile or thermally sensitive molecules, including reaction intermediates like pyridinium (B92312) salts. For example, in the synthesis of a DMAP derivative (DMAP-PTA), ESI-MS was used to characterize the N-alkylated product, confirming its molecular weight. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful method for monitoring reaction progress by separating the components of the reaction mixture and identifying each one by its mass-to-charge ratio. nih.govptfarm.pl

| Technique | Application | Example from Related Compounds |

|---|---|---|

| Electron Ionization (EI-MS) | Provides fragmentation patterns for structural elucidation of volatile compounds. | Reference spectra available for 4-(Dimethylamino)pyridine. nist.gov |

| Gas Chromatography-MS (GC-MS) | Separation and identification of volatile components in a reaction mixture. | Used for control of volatile impurities like DMAP in pharmaceutical substances. researchgate.net |

| Electrospray Ionization (ESI-MS) | Soft ionization for analyzing polar, non-volatile compounds and intermediates. | Characterization of N-alkylated DMAP derivatives. nih.gov |

| Liquid Chromatography-MS (LC-MS) | Real-time reaction monitoring, separation, and identification of products and byproducts. | Analysis of degradation products in stability studies. ptfarm.pl |

Chromatographic Techniques for Separation and Purity Assessment of Reaction Mixtures

Chromatography is indispensable for the analysis and purification of chemical compounds. It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate over time, one can observe the disappearance of starting materials and the appearance of the product spot. In the synthesis of a DMAP-propylthioacetate ligand, reaction progress was monitored by TLC using a dichloromethane (B109758):methanol (B129727) (9:1) solvent system. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both qualitative and quantitative analysis. Reversed-phase HPLC (RP-HPLC) is commonly employed to assess the purity of reaction products and to quantify components. Validated HPLC methods have been developed to determine the purity of various compounds and to quantify trace-level impurities, such as DMAP, in active pharmaceutical ingredients. ptfarm.plresearchgate.net A typical RP-HPLC method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. nih.gov

Gas Chromatography (GC): GC is used for separating and analyzing volatile compounds. It is particularly useful for assessing the purity of starting materials and solvents, or for quantifying volatile products or byproducts. For instance, GC with a flame ionization detector (GC-FID) has been developed to analyze less volatile impurities like pyridine and DMAP in pharmaceutical manufacturing. researchgate.net The yield of certain reactions can also be determined by GC analysis. rsc.org

| Technique | Stationary Phase | Mobile Phase / Conditions | Application |

|---|---|---|---|

| TLC | Silica Gel | Dichloromethane:Methanol (9:1) | Reaction monitoring. nih.gov |

| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile / Phosphate (B84403) Buffer | Purity evaluation and quantification. ptfarm.pl |

| HILIC | Silica | Water:Acetonitrile (15:85, v/v) with 10mM Ammonium (B1175870) Acetate | Quantification of DMAP impurity. researchgate.net |

| GC-FID | DB-WAX | Temperature gradient program | Analysis of less volatile impurities like DMAP. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.